![molecular formula C24H20ClNO3 B14591897 2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione CAS No. 61511-27-1](/img/structure/B14591897.png)
2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The presence of the chlorophenoxy and phenyl groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This method involves the formation of multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions.
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs high-yield reactions with selective functionalization. Methods such as the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source have been documented . These methods ensure the efficient and scalable production of the compound with minimal waste.
化学反应分析
Types of Reactions
2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The presence of the chlorophenoxy group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like toluene or dichloromethane to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole-1,3-dione derivatives with different functional groups.
科学研究应用
2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological targets make it useful in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where modulation of specific biological targets is beneficial.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy and phenyl groups facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Phthalimides: These compounds share the isoindole-1,3-dione core structure and have similar biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone, also exhibit diverse biological and clinical applications.
Uniqueness
2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, differentiates it from other isoindole-1,3-dione derivatives and contributes to its specific interactions with biological targets.
属性
CAS 编号 |
61511-27-1 |
|---|---|
分子式 |
C24H20ClNO3 |
分子量 |
405.9 g/mol |
IUPAC 名称 |
2-[3-[4-(4-chlorophenoxy)phenyl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H20ClNO3/c1-16(14-15-26-23(27)21-4-2-3-5-22(21)24(26)28)17-6-10-19(11-7-17)29-20-12-8-18(25)9-13-20/h2-13,16H,14-15H2,1H3 |
InChI 键 |
HNXWNYHCEJBSCW-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


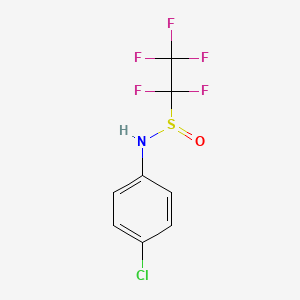
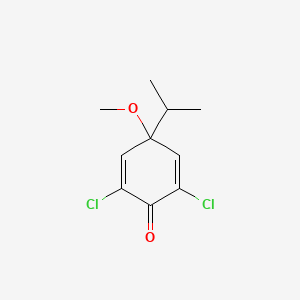

![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
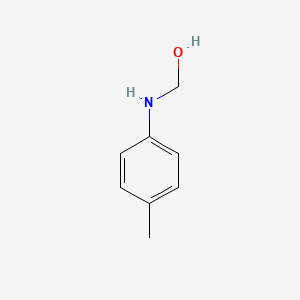
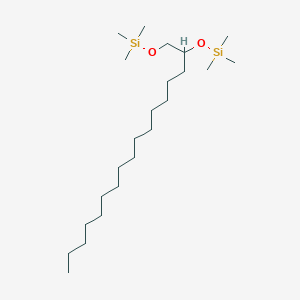
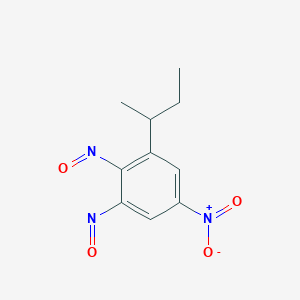


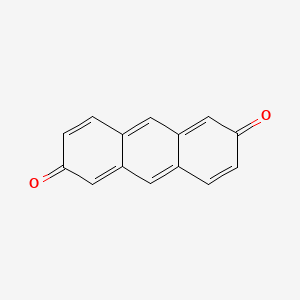
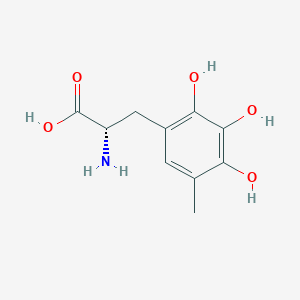
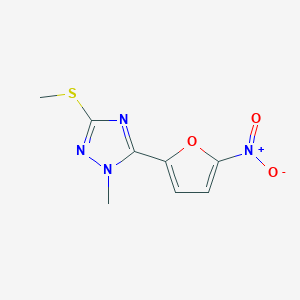
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
